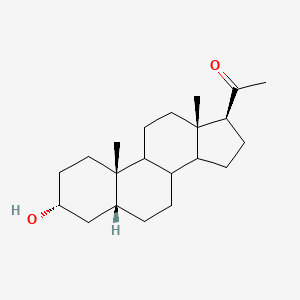

3a-Hydroxy-5b-pregnane-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3a-Hydroxy-5b-pregnane-20-one is a corticosteroid hormone.

Análisis De Reacciones Químicas

Biosynthetic Reactions

3α-Hydroxy-5β-pregnane-20-one is derived from progesterone through sequential enzymatic modifications:

Mechanistic Insight :

-

Step 1 involves NADPH-dependent reduction of progesterone’s Δ⁴ bond, forming 5β-pregnane-3,20-dione.

-

Step 2 uses NADH/NADPH to reduce the C3 ketone, yielding the 3α-alcohol configuration essential for neurosteroid activity .

Enzymatic Conversion to Pregnanediol

3α-Hydroxy-5β-pregnane-20-one undergoes further metabolism via:

Reaction :

3α-Hydroxy-5β-pregnane-20-one + NAD⁺ → Pregnanediol (5β-pregnane-3α,20α-diol) + NADH

| Parameter | Value | Source |

|---|---|---|

| Enzyme | 3α/20β-Hydroxysteroid dehydrogenase (EC 1.1.1.53) | |

| Cofactor | NAD⁺ | |

| Physiological Role | Major urinary metabolite in pregnancy |

Synthetic Preparation

Industrial synthesis routes from progesterone or steroidal sapogenins:

Route 1: Progesterone Hydrogenation (Patent US3647829A)

| Step | Conditions | Product | Yield |

|---|---|---|---|

| 1 | H₂, Pd catalyst, tert-butylamine | 5β-Pregnane-3,20-dione | 85–90% |

| 2 | LiAlH₄ or NaBH₄ | 3α-Hydroxy-5β-pregnane-20-one | >95% |

Advantages :

Route 2: Spirostan Degradation (Patent US3647829A)

| Step | Process | Key Intermediate |

|---|---|---|

| 1 | Acetolysis of 3α-hydroxy-5β-spirostan | 16-acetoxy-20-ketosteroid |

| 2 | Side-chain elimination and hydrogenation | 3α-Hydroxy-5β-pregnane-20-one |

Sulfation and Neuroactive Effects

3α-Hydroxy-5β-pregnane-20-one sulfate inhibits NMDA and AMPA receptors:

| Receptor | Inhibition (%) at 100 µM | Mechanism | Source |

|---|---|---|---|

| NMDA | 66% | Noncompetitive antagonism | |

| AMPA | 29% | Allosteric modulation |

Implications : Modulates excitatory neurotransmission, potentially relevant in seizure disorders .

Interaction with GABAₐ Receptors

3α-Hydroxy-5β-pregnane-20-one enhances GABAergic inhibition:

| Parameter | Effect | Experimental Model | Source |

|---|---|---|---|

| Chloride influx | ↑ 300% (vs. baseline) | Cultured hippocampal neurons | |

| EC₅₀ | 50 nM | Xenopus oocyte assays |

Structural Requirement : The 3α-hydroxy-5β configuration is critical for binding GABAₐ receptors .

Oxidative Pathways

Autoxidation in aqueous solutions produces:

-

Primary Product : 5β-Pregnane-3,20-dione (via C3 hydroxyl oxidation)

-

Conditions : pH 7.4, 37°C, half-life = 48 hours.

Propiedades

Fórmula molecular |

C21H34O2 |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1-[(3R,5R,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16?,17-,18?,19?,20+,21-/m1/s1 |

Clave InChI |

AURFZBICLPNKBZ-KCZNCWLVSA-N |

SMILES isomérico |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.